NH-bis(PEG3-Boc)

PROTAC Linker Optimization Protein Degradation

Linear PEG linkers force inefficient multi-step protocols and excess reagent use. NH-bis(PEG3-Boc) solves this with two Boc-protected amines on a branched PEG3 scaffold for independent, sequential conjugation. • Dual-Boc architecture allows orthogonal deprotection under mild acid (TFA/HCl) for stepwise bioconjugation. • Optimized 14-16 atom PEG3 spacer facilitates ternary complex formation in PROTACs. • ≥98% purity with batch-specific QC ensures reproducible high-throughput synthesis. In stock for immediate global shipping.

Molecular Formula C26H53N3O10
Molecular Weight 567.7 g/mol
CAS No. 2055024-51-4
Cat. No. B609559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(PEG3-Boc)
CAS2055024-51-4
SynonymsNH-bis(PEG3-Boc)
Molecular FormulaC26H53N3O10
Molecular Weight567.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31)
InChIKeySWJLEMRUSPERBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH-bis(PEG3-Boc): Branched Boc-Protected PEG3 Linker Overview


NH-bis(PEG3-Boc) is a branched polyethylene glycol (PEG)-based reagent featuring a central secondary amine core connected to two symmetric PEG3 arms, each terminated with a Boc-protected primary amine . This architecture provides a total of two protected amine functionalities per molecule, enabling stepwise, orthogonal deprotection strategies under mild acidic conditions (e.g., TFA or HCl in dioxane) . The compound, also known as NH-bis(PEG3-C2-NH-Boc), possesses the molecular formula C₂₆H₅₃N₃O₁₀ and a molecular weight of 567.71 g/mol . It is primarily employed as a versatile linker or spacer in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates, where the PEG3 segments enhance aqueous solubility and reduce undesirable steric hindrance and aggregation [1].

Branched PEG3 linker for PROTAC design and multivalent bioconjugation workflows
Dual Boc-protected amines enable stepwise orthogonal deprotection and sequential conjugation
PEG3 arms support aqueous solubility and may reduce steric hindrance during ternary complex formation

Limitations of Simple PEG Linkers vs. NH-bis(PEG3-Boc)


Substituting NH-bis(PEG3-Boc) with a generic, linear, or mono-protected PEG linker introduces significant functional deficits in complex synthetic workflows. The compound's branched architecture, featuring two independently addressable Boc-protected amines on a single PEG3 scaffold, is not a trivial feature . A linear analog, such as Boc-NH-PEG3-amine, provides only a single protected amine and thus necessitates additional synthetic steps and a higher molar excess of linker to achieve the same degree of multifunctionalization . Furthermore, the specific PEG3 arm length is a critical variable; using a shorter PEG2 linker (e.g., NH-bis(PEG2-Boc)) reduces the spacer's effective length from approximately 14-16 atoms to 10-12 atoms, which can negatively impact the formation of ternary complexes in PROTAC applications and reduce overall conjugate solubility [1]. Conversely, a longer PEG4 analog (e.g., NH-bis(PEG4-Boc)) increases the linker's molecular weight and may introduce excessive conformational flexibility, potentially complicating purification and altering pharmacokinetic profiles . The precise balance of dual functionality, chain length, and protected amine density in NH-bis(PEG3-Boc) makes it a non-interchangeable building block for applications requiring controlled, multivalent bioconjugation.

Linear analog Boc-NH-PEG3-amine offers only one protected amine; dual functionalization requires additional steps and linker excess.
Shorter PEG2 Reduced spacer length may alter ternary complex geometry and reported degradation efficiency in PROTAC models.
Longer PEG4 Increased molecular weight and conformational flexibility may complicate purification and affect conjugate profiles.

Quantitative Evidence for NH-bis(PEG3-Boc) Selection


PEG Chain Length and PROTAC Degradation Efficiency

In a systematic study evaluating Retro-2-based PROTACs, the length of the flexible PEG linker directly correlated with GSPT1 degradation efficiency. While a PEG3 linker (as in NH-bis(PEG3-Boc)) provides an optimal 14-16 atom spacer, the study demonstrated that shorter linkers (PEG2) and longer linkers (PEG4) exhibited statistically significant differences in maximal degradation (Dmax) and half-maximal degradation concentration (DC50) values [1]. For instance, a PEG3-linked PROTAC achieved >80% degradation, whereas a PEG2 analog showed reduced potency. The branched architecture of NH-bis(PEG3-Boc) offers this optimal PEG3 length on two independent arms, maximizing the potential for ternary complex formation.

PEG3 Spacer Performance
Reported
PEG2: 10-12 atoms; PEG3: 14-16 atoms; PEG4: 18-20 atoms. >80% degradation reported with PEG3-linked PROTAC.
Supports ternary complex formation context
Class-level; review specific warhead and E3 ligase design
PROTAC Linker Optimization Protein Degradation

Aqueous Solubility of Branched vs. Linear PEG Linkers

NH-bis(PEG3-Boc) demonstrates high solubility in water, DMSO, DCM, and DMF, a property critical for maintaining conjugate solubility and minimizing aggregation during synthesis . While specific quantitative solubility limits (e.g., mg/mL) are not universally reported, the presence of two hydrophilic PEG3 chains significantly enhances water solubility compared to linear, mono-PEG linkers of similar molecular weight. For example, a linear Boc-NH-PEG3-amine (MW ~308) has a single PEG3 chain and lower overall hydrophilicity. The branched structure of NH-bis(PEG3-Boc) (MW 567) provides a higher density of PEG per molecule, which is a class-level inference for improved solubility in aqueous reaction media.

Aqueous Solubility
Class-level
Dual PEG3 chains increase PEG density per molecule vs. single-chain linker; soluble in water, DMSO, DCM, DMF.
Supports aqueous conjugation context
Qualitative vendor data; quantitative solubility limits not reported
Solubility Bioconjugation PEGylation

Dual Orthogonal Deprotection vs. Mono-Protected Linkers

NH-bis(PEG3-Boc) provides two Boc-protected amines per molecule, enabling sequential or simultaneous deprotection using standard acidic conditions (e.g., TFA/DCM or HCl/dioxane) . This dual functionality contrasts with mono-protected linkers like Boc-NH-PEG3-amine, which yield only a single reactive amine upon deprotection. In a typical conjugation, 1 equivalent of NH-bis(PEG3-Boc) can generate two nucleophilic amines for subsequent coupling to carboxylic acids or activated esters (e.g., NHS esters), effectively doubling the potential for multifunctionalization per molecule and reducing the molar excess of linker required in the reaction. This is a direct architectural advantage, reducing both reagent cost and purification complexity.

Dual vs. Mono Protection
Head-to-head
2 Boc-amines per molecule vs. 1 in Boc-NH-PEG3-amine; 100% increase in protected functionality.
Enables stepwise orthogonal deprotection workflow
Standard Boc cleavage conditions (TFA/HCl)
Orthogonal Synthesis Boc Deprotection Bioconjugation

Purity and Impurity Profile vs. Generic PEG Linkers

NH-bis(PEG3-Boc) (CAS 2055024-51-4) is commercially available with a certified purity of ≥96% by HPLC, as reported by multiple vendors including Bidepharm, which provides batch-specific QC documentation (NMR, HPLC, GC) . This level of purity is critical for ensuring reproducible results in sensitive bioconjugation and PROTAC synthesis, where trace impurities can significantly impact reaction kinetics and final product homogeneity. While many generic PEG linkers may be offered with similar nominal purity, the availability of comprehensive, batch-specific analytical data for NH-bis(PEG3-Boc) provides a verifiable quality benchmark that is essential for regulated research environments and scale-up processes.

Analytical Purity
Specification review
Purity ≥96% (HPLC) with available batch-specific NMR, HPLC, GC documentation.
Supports batch-to-batch reproducibility review
Vendor-reported QC; verify lot-specific documentation
Chemical Purity QC HPLC

Primary Use Cases for NH-bis(PEG3-Boc)


Branched PROTAC Synthesis with Optimized PEG3 Spacer

NH-bis(PEG3-Boc) is ideally suited for constructing PROTAC libraries where linker length is a critical optimization parameter. The PEG3 arms provide a spacer of approximately 14-16 atoms, which has been shown to facilitate efficient ternary complex formation and target degradation [1]. Its dual Boc-protected amines allow for the independent attachment of an E3 ligase ligand (e.g., VHL or CRBN) and a target protein ligand, enabling the creation of branched PROTAC architectures. This is in contrast to linear linkers, which restrict the geometry of the final heterobifunctional molecule.

Multifunctionalization for Solubility and Reduced Aggregation

The branched PEG3 structure of NH-bis(PEG3-Boc) is engineered to maximize hydrophilic PEG density while maintaining a compact molecular footprint. This makes it an exceptional choice for modifying hydrophobic payloads (e.g., cytotoxic drugs, fluorescent probes, or peptides) to improve their aqueous solubility and minimize aggregation . The dual Boc-protected amines provide two independent attachment points, allowing for the conjugation of multiple copies of the same payload or a combination of a payload and a targeting moiety.

Stepwise Orthogonal Assembly of Bioconjugates

The Boc protecting groups on NH-bis(PEG3-Boc) are cleavable under mild, orthogonal acidic conditions (e.g., TFA/DCM or 4M HCl in dioxane) that are compatible with a wide range of other protecting groups (e.g., Fmoc, Alloc) and sensitive biomolecules . This enables a controlled, stepwise deprotection and conjugation strategy. For instance, one Boc group can be removed to conjugate a fluorophore, while the second remains protected during subsequent manipulations, only to be deprotected later for attachment to a solid support or a second biomolecule. This level of synthetic control is not possible with a mono-protected linker.

High-Throughput PROTAC Library Synthesis

Due to its well-defined structure, high purity (≥96%), and commercial availability with batch-specific QC data, NH-bis(PEG3-Boc) is a robust building block for automated or high-throughput synthesis of PROTAC libraries . The reliability of its deprotection and conjugation chemistry ensures consistent results across multiple parallel reactions, a key requirement for large-scale screening campaigns.

Application
Selection Property
Validation Focus
Branched PROTAC synthesis
PEG3 spacer length context
Ternary complex formation and target degradation assay
Hydrophobic payload solubilization
Branched PEG density and dual attachment
Conjugate solubility and aggregation screening
Stepwise orthogonal bioconjugation
Dual Boc deprotection chemistry
Sequential deprotection and conjugation efficiency
High-throughput library synthesis
Batch-specific purity ≥96%
Reproducibility across parallel PROTAC reactions

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